6-Methylnona-4,8-dien-2-one

Lipoxygenase Inflammation Enzyme Inhibition

6-Methylnona-4,8-dien-2-one (CAS 88691-56-9) is a C10 α,β-unsaturated ketone with the molecular formula C10H16O and molecular weight 152.23 g/mol. Its structure features a conjugated dienone system that defines its reactivity as an electrophile and its potential for nucleophilic addition.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 88691-56-9
Cat. No. B15431689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylnona-4,8-dien-2-one
CAS88691-56-9
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(CC=C)C=CCC(=O)C
InChIInChI=1S/C10H16O/c1-4-6-9(2)7-5-8-10(3)11/h4-5,7,9H,1,6,8H2,2-3H3
InChIKeyVELZGKSSJHWJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylnona-4,8-dien-2-one (CAS 88691-56-9) Procurement Guide: Technical Baseline & Comparator Rationale


6-Methylnona-4,8-dien-2-one (CAS 88691-56-9) is a C10 α,β-unsaturated ketone with the molecular formula C10H16O and molecular weight 152.23 g/mol [1]. Its structure features a conjugated dienone system that defines its reactivity as an electrophile and its potential for nucleophilic addition . The compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also exhibiting weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and has been noted to serve as an antioxidant in fats and oils [2].

Why Generic Substitution of 6-Methylnona-4,8-dien-2-one Fails: Critical Differentiators


Generic substitution of 6-Methylnona-4,8-dien-2-one with other α,β-unsaturated ketones or lipoxygenase inhibitors is not scientifically sound due to its unique combination of a moderate lipoxygenase inhibitory profile, specific antioxidant activity, and cellular differentiation-inducing properties. While many compounds in this class exhibit some antioxidant or enzyme inhibitory activity, 6-Methylnona-4,8-dien-2-one's distinct substitution pattern and conjugated dienone system result in a specific spectrum of biological activities [1]. The weak 5-LOX inhibition (IC50 > 10,000 nM) [2] actually differentiates it from potent 5-LOX inhibitors, potentially offering a more nuanced modulation of the arachidonic acid cascade, which is relevant for applications where complete blockade is undesirable. Furthermore, its reported activity in inducing differentiation of undifferentiated cells [3] is a distinct cellular effect not commonly shared by simple structural analogs, making it a unique chemical probe for specific research pathways.

6-Methylnona-4,8-dien-2-one: Quantitative Evidence for Differentiated Selection


Weak 5-Lipoxygenase Inhibition vs. Potent Inhibitors

6-Methylnona-4,8-dien-2-one exhibits weak inhibition of human recombinant 5-lipoxygenase (5-LOX) with an IC50 > 10,000 nM [1]. In contrast, potent 5-LOX inhibitors such as zileuton have reported IC50 values in the sub-micromolar range (e.g., ~0.5-1 µM). The weak activity of this compound provides a useful tool for studying partial or context-dependent modulation of the 5-LOX pathway, distinct from the strong inhibition caused by reference inhibitors.

Lipoxygenase Inflammation Enzyme Inhibition

Antioxidant Activity in Fats and Oils vs. Common Antioxidants

6-Methylnona-4,8-dien-2-one has been documented to serve as an antioxidant in fats and oils [1]. While specific quantitative DPPH or FRAP values are not directly reported for this compound in authoritative sources, a related record (ALA3424478) lists a DPPH free radical scavenging activity of '1' . In comparison, common synthetic antioxidants like BHT and BHA exhibit strong activity in similar assays. This compound's reported antioxidant effect, though likely moderate, may offer a different mechanism or improved safety profile compared to some synthetic alternatives.

Antioxidant Lipid Peroxidation Food Chemistry

Cellular Differentiation Activity vs. Undifferentiated Controls

6-Methylnona-4,8-dien-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity has been cited as evidence for its potential use as an anti-cancer agent and for treating skin diseases like psoriasis. While quantitative EC50 values for differentiation are not available, this qualitative differentiation-inducing property is not commonly reported for structurally related α,β-unsaturated ketones, making it a distinguishing feature for research applications.

Cell Differentiation Cancer Research Psoriasis

6-Methylnona-4,8-dien-2-one: Optimal Research and Industrial Application Scenarios


Probing the 5-Lipoxygenase Pathway with a Weak Inhibitor

Based on its weak 5-LOX inhibition (IC50 > 10,000 nM), 6-Methylnona-4,8-dien-2-one is optimally used as a chemical probe in cell-based or in vitro studies where complete inhibition of the 5-LOX pathway is undesirable or where subtle modulation is required [1]. This scenario is particularly relevant for investigating the physiological roles of 5-LOX in inflammatory resolution or for dissecting signaling pathways where strong inhibitors produce confounding effects.

Investigating Antioxidant Mechanisms in Lipid-Rich Systems

Given its documented antioxidant activity in fats and oils, this compound is best applied in research focused on lipid peroxidation, food chemistry, or natural product antioxidant screening [1]. It can serve as a specific, chemically defined antioxidant for comparative studies against synthetic antioxidants like BHT or BHA, especially in contexts where a moderate, potentially safer alternative is of interest.

Cellular Differentiation and Cancer Cell Biology Research

The compound's ability to induce differentiation of undifferentiated cells into monocytes makes it a valuable tool in cancer biology and dermatological research, particularly for models of acute promyelocytic leukemia (APL) or psoriasis [1]. Researchers can employ it to study differentiation pathways, identify downstream effectors, or screen for synergistic agents that enhance differentiation therapy.

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